4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid
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Overview
Description
4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a furan ring, a sulfamoyl group, and a pyrrole ring, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the sulfamoyl group and the pyrrole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various oxidation products.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the sulfamoyl group may produce amine derivatives.
Scientific Research Applications
4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings may interact with enzymes and receptors, modulating their activity. The sulfamoyl group can form hydrogen bonds and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrrole ring.
2-(Furan-2-ylmethylsulfamoyl)benzoic acid: Another similar compound with slight structural variations.
Uniqueness
4-[(Furan-2-ylmethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid is unique due to its combination of a furan ring, a sulfamoyl group, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfamoyl)-1-methylpyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5S/c1-13-7-9(5-10(13)11(14)15)19(16,17)12-6-8-3-2-4-18-8/h2-5,7,12H,6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPZNUKNOVASSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)O)S(=O)(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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